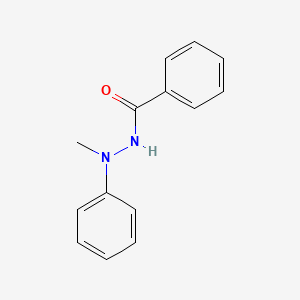

N'-methyl-N'-phenylbenzohydrazide

Description

Historical Context and Evolution of Hydrazide Chemistry

The journey of hydrazide chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1875, he was the first to synthesize phenylhydrazine (B124118), a discovery that opened the door to the study of a new class of nitrogen-containing compounds. nih.gov This was followed by Theodor Curtius, who first produced formic and acetic acid hydrazides in 1895. epa.gov Initially, much of the interest in hydrazides was academic, focusing on their synthesis and reactivity.

A significant turning point in the history of hydrazide chemistry came with the discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid). This finding propelled hydrazides into the realm of medicinal chemistry, sparking extensive research into their potential therapeutic applications. nih.gov Over the decades, the field has evolved to include the synthesis of a vast number of hydrazide derivatives with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.gov

Significance of N-Substituted Benzohydrazide (B10538) Frameworks in Chemical Science

The benzohydrazide framework, which features a phenyl group attached to the carbonyl carbon of the hydrazide moiety, is of particular importance. The aromatic ring provides a scaffold that can be readily modified, allowing for the fine-tuning of the molecule's steric and electronic properties. The substitution on the nitrogen atoms of the hydrazide core, creating N-substituted benzohydrazides, further expands the chemical space and potential applications of these compounds.

N-substitution can influence several key properties of the benzohydrazide molecule:

Conformation and Stereochemistry: The nature of the substituents on the nitrogen atoms can dictate the molecule's three-dimensional shape, which is crucial for its interaction with biological targets.

Electronic Properties: Substituents can alter the electron density distribution within the molecule, affecting its reactivity and ability to form hydrogen bonds.

Solubility and Lipophilicity: The choice of N-substituents can modify the compound's solubility in various solvents and its ability to cross biological membranes.

These tunable properties have made N-substituted benzohydrazides valuable in drug discovery, materials science, and as intermediates in organic synthesis. For instance, they are used as building blocks for the creation of various heterocyclic compounds like pyrazoles and oxadiazoles. epa.gov

Research Trajectories for N'-Methyl-N'-phenylbenzohydrazide and Analogous Structures

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for analogous structures provide insight into its potential areas of investigation. The core structure of this compound combines the features of N-methylation and N-phenylation, which have been explored in other hydrazide systems.

Research on analogous compounds suggests several potential directions:

Medicinal Chemistry: Given the broad biological activity of benzohydrazides, this compound and its derivatives could be investigated for their potential as therapeutic agents. Studies on similar N-substituted hydrazones have shown promising results in areas like cancer and infectious diseases. nih.gov The introduction of a methyl and a phenyl group on the terminal nitrogen could modulate the compound's interaction with specific biological targets.

Coordination Chemistry: The hydrazide moiety is an excellent ligand for metal ions. The N-substituents in this compound would influence the coordination geometry and the properties of the resulting metal complexes, which could have applications in catalysis or materials science.

Supramolecular Chemistry: The ability of the hydrazide group to form hydrogen bonds makes it a valuable component in the design of supramolecular assemblies. The N-methyl and N-phenyl groups would play a significant role in directing the self-assembly process, potentially leading to the formation of novel materials with interesting properties.

The synthesis of this compound would likely involve the reaction of a benzoyl halide or ester with N-methyl-N-phenylhydrazine. The characterization of this compound and the exploration of its reactivity and properties would be a valuable contribution to the field of hydrazide chemistry.

Properties

IUPAC Name |

N'-methyl-N'-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(13-10-6-3-7-11-13)15-14(17)12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFFMJQABLVQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311275 | |

| Record name | N'-Methyl-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52023-39-9 | |

| Record name | NSC240905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Methyl-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiling of N Methyl N Phenylbenzohydrazide Systems

Nucleophilic Characteristics of Benzohydrazide (B10538) Moieties

The nucleophilicity of the benzohydrazide scaffold is a key determinant of its reactivity. In the case of N'-methyl-N'-phenylbenzohydrazide, the nitrogen atoms of the hydrazide core are the primary centers of nucleophilic attack. The presence of both a methyl and a phenyl group on the terminal nitrogen (N') significantly modulates the electron density and steric accessibility of these nucleophilic centers compared to unsubstituted benzohydrazide.

Theoretical studies on simpler benzohydrazide systems have established that the reactivity is intricately linked to the tautomeric equilibrium between the keto and enol forms. biointerfaceresearch.com This understanding provides a foundational framework for exploring the more complex this compound system.

Role of Keto-Enol Tautomerism in Reaction Pathways

Like other carbonyl-containing compounds, this compound can exist in equilibrium between its keto and enol tautomers. libretexts.orgmasterorganicchemistry.comresearchgate.netkhanacademy.org The keto form features a carbon-oxygen double bond, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group. libretexts.orgmasterorganicchemistry.comresearchgate.netkhanacademy.org

Keto Tautomer: C6H5-C(=O)-NH-N(CH3)(C6H5) Enol Tautomer: C6H5-C(OH)=N-N(CH3)(C6H5)

For many benzohydrazide derivatives, experimental and theoretical evidence suggests that the enol tautomer is the more active species in nucleophilic reactions. researchgate.net The enol form, although often the minor component in the tautomeric equilibrium, exhibits enhanced nucleophilicity at the nitrogen atom. researchgate.net This is attributed to the electronic arrangement in the enol structure, which increases the electron-donating ability of the nitrogen.

Influence of Intramolecular Proton Rearrangement on Reactivity

Intramolecular proton rearrangement is a key step in the interconversion between the keto and enol forms and is fundamental to the reactivity of benzohydrazides. researchgate.net This process involves the transfer of a proton from the nitrogen atom to the carbonyl oxygen, facilitated by the molecular geometry and the electronic environment within the molecule.

In this compound, the presence of substituents on the terminal nitrogen introduces steric and electronic perturbations that can influence the rate and feasibility of this proton transfer. The phenyl group, with its potential for resonance interactions, and the methyl group, with its electron-donating inductive effect, can alter the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby affecting the dynamics of the intramolecular proton rearrangement. Understanding these influences is critical for predicting the reaction pathways and reactivity of this specific benzohydrazide derivative.

Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions involving this compound provide valuable insights into the reaction mechanism, including the identification of the rate-determining step and the nature of the transition states.

For related reactions of benzohydrazide derivatives, such as acylation, the rate-determining step is often the nucleophilic attack of the hydrazide on the electrophile. researchgate.net This is typically followed by faster steps, such as proton transfer or the departure of a leaving group. researchgate.net

Analysis of Substituent Effects on Reaction Rates (e.g., Hammett Correlations)

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.orgyoutube.comnih.gov It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds to a set of substituent constants (σ) and a reaction constant (ρ).

Hammett Equation: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which reflects the electronic properties of the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. nih.gov

| Substituent (X) on N'-Phenyl Ring | Hammett Constant (σ) | Expected Relative Rate |

| -NO₂ (nitro) | +0.78 | Slower |

| -CN (cyano) | +0.66 | Slower |

| -Cl (chloro) | +0.23 | Slower |

| -H (hydrogen) | 0.00 | Reference |

| -CH₃ (methyl) | -0.17 | Faster |

| -OCH₃ (methoxy) | -0.27 | Faster |

This table presents hypothetical data based on established Hammett principles to illustrate the expected trend for a reaction with a negative ρ value.

Identification and Dynamics of Reaction Intermediates

The reactions of hydrazides often proceed through various transient intermediates. In the oxidation of benzhydrazide, for instance, different protolysis species have been identified, with the enolate form exhibiting significantly higher reactivity. nih.gov

For this compound, reactions are expected to involve intermediates such as tetrahedral adducts in acylation reactions or radical species in oxidation reactions. The direct observation and characterization of these intermediates can be challenging due to their short lifetimes. However, techniques such as stopped-flow spectroscopy and rapid-scan spectral analysis can provide evidence for their existence and insights into their dynamics. nih.gov The stability and reactivity of these intermediates are influenced by the N'-methyl and N'-phenyl substituents, which can affect their electronic and steric properties.

Cyclization and Heterocycle Formation Pathways

Benzohydrazides are versatile precursors for the synthesis of a wide range of heterocyclic compounds, owing to the presence of multiple nucleophilic and electrophilic centers. This compound, upon reaction with suitable reagents, can undergo cyclization to form various heterocyclic rings.

One common pathway involves the reaction with dicarbonyl compounds or their equivalents, leading to the formation of five- or six-membered heterocycles. For example, the oxidative cyclization of N-acylhydrazones, which can be formed from benzohydrazides, is a well-established method for the synthesis of 1,3,4-oxadiazoles. researchgate.net The reaction of N'-phenylbenzohydrazide with allenoates has also been shown to produce 1,3,4-oxadiazines.

In the case of this compound, similar cyclization reactions can be envisaged. For instance, reaction with a suitable one-carbon synthon could lead to the formation of a 1,3,4-oxadiazolium salt. The specific reaction conditions and the nature of the cyclizing agent would determine the structure of the resulting heterocycle. The presence of the N'-methyl and N'-phenyl groups will undoubtedly influence the regioselectivity and stereoselectivity of these cyclization reactions.

| Starting Material | Reagent | Resulting Heterocycle |

| N-Acylhydrazone | Oxidizing Agent | 1,3,4-Oxadiazole (B1194373) |

| N'-Phenylbenzohydrazide | Allenoate | 1,3,4-Oxadiazine |

| This compound | Phosgene equivalent | 1,3,4-Oxadiazol-2-one derivative |

| This compound | Thionyl chloride | 1,3,4-Thiadiazole derivative |

Formation of Dihydropyrazoles

The synthesis of dihydropyrazole (also known as pyrazoline) rings typically involves the cyclocondensation reaction between a hydrazine (B178648) derivative and an α,β-unsaturated carbonyl compound, such as a chalcone (B49325).

The established mechanism proceeds through two key steps:

Michael Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the β-carbon of the α,β-unsaturated ketone. This 1,4-conjugate addition forms a hydrazone intermediate.

Cyclization and Dehydration: Following the initial addition, an intramolecular cyclization occurs. The second nitrogen atom of the hydrazone attacks the carbonyl carbon, forming a five-membered heterocyclic ring intermediate. Subsequent dehydration of this intermediate yields the stable dihydropyrazole ring system.

For this compound, the reaction with a chalcone (1,3-diaryl-2-propen-1-one) would be expected to follow this pathway. The N'-methyl-N'-phenyl moiety would remain as a substituent on one of the nitrogen atoms of the resulting dihydropyrazole ring. The reaction is typically catalyzed by acid (like acetic acid) or base.

A general representation of this reaction is shown below:

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| Hydrazide/Hydrazine | Chalcone (α,β-unsaturated ketone) | Acid or Base catalyst (e.g., Acetic Acid, NaOH), Reflux | Dihydropyrazole |

Formation of 1,3,4-Oxadiazoles

The construction of a 1,3,4-oxadiazole ring from a hydrazide derivative is a common transformation in heterocyclic chemistry, generally proceeding via an N-acylhydrazone intermediate followed by oxidative cyclization.

The process can be summarized as follows:

Formation of N-Acylhydrazone: this compound would first react with an aldehyde. The nucleophilic nitrogen attacks the aldehyde's carbonyl carbon, and subsequent dehydration forms an N-acylhydrazone. This intermediate contains the necessary N-N-C-O linkage for cyclization.

Oxidative Cyclization: The N-acylhydrazone then undergoes an oxidative cyclization. This step requires an oxidizing agent to facilitate the ring closure and subsequent aromatization to the stable 1,3,4-oxadiazole ring. Various oxidizing systems have been developed for this purpose, including iodine in the presence of a base, copper(II) salts, or electrochemical methods. The reaction involves the formation of a C-O bond between the carbonyl oxygen of the original hydrazide and the carbon of the imine, followed by the loss of two protons and two electrons.

Numerous methods for this transformation have been reported for various benzohydrazide derivatives, highlighting the versatility of this approach.

Table of Common Oxidizing Agents for Acylhydrazone Cyclization

| Oxidizing System | Typical Conditions | Reference Context |

|---|---|---|

| I₂ / K₂CO₃ | Transition-metal-free, scalable | General method for acylhydrazones |

| Cu(OTf)₂ or Cu²⁺ | Catalytic, often in air | Used for imine C-H functionalization |

| Photocatalysis (e.g., Eosin Y) | Visible light, O₂ as oxidant | Green chemistry approach |

Other Ring Closure Reactions (e.g., Benzotriazines)

The synthesis of a benzotriazine ring from a hydrazide precursor is a more complex transformation that typically requires a specific arrangement of functional groups. For a derivative of this compound to form a benzotriazine, it would need to react with a precursor that provides the necessary atoms to close the six-membered triazine ring fused to a benzene (B151609) ring.

A plausible synthetic route involves the reaction of an N'-arylhydrazide with an ortho-aminoaryl functionality. For instance, the cyclodehydration of a compound like N'-(2-aminophenyl)-N'-phenylbenzohydrazide can lead to a 1,2,4-benzotriazine (B1219565) derivative. The mechanism for this specific type of reaction is an acid-mediated intramolecular cyclization:

Protonation: An acid catalyst protonates the carbonyl oxygen of the benzohydrazide moiety, activating it for nucleophilic attack.

Intramolecular Nucleophilic Attack: The lone pair of the ortho-amino group on the adjacent phenyl ring attacks the activated carbonyl carbon.

Dehydration: A molecule of water is eliminated, leading to the formation of the six-membered triazine ring.

Aromatization: Subsequent oxidation or rearrangement leads to the stable aromatic benzotriazine system.

Research on the synthesis of Blatter radicals has utilized a similar strategy, where an N'-(2-nitrophenyl)-N'-phenylbenzohydrazide is first reduced to the corresponding N'-(2-aminophenyl) intermediate, which then undergoes acid-catalyzed cyclodehydration to furnish the benzotriazine core. This demonstrates the viability of using appropriately substituted benzohydrazides as precursors for such heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation of N Methyl N Phenylbenzohydrazide and Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the characteristic functional groups present in a molecule. By analyzing the absorption or scattering of infrared radiation or laser light, a unique vibrational fingerprint of the compound can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds. The FT-IR spectrum of a molecule reveals the vibrational frequencies of its bonds, which are indicative of specific functional groups. For hydrazide derivatives, characteristic peaks for N-H, C=O, and C-N bonds are of particular interest.

In the study of various hydrazone derivatives, which share structural similarities with N'-methyl-N'-phenylbenzohydrazide, the C=N imine bond typically appears in the 1690–1590 cm⁻¹ region. researchgate.net A slight shift in this peak can be attributed to the electronic effects of neighboring atoms. researchgate.net For instance, the FT-IR spectrum of a phenylhydrazone derivative of acetone (B3395972) showed a C=N stretching peak at 1614 cm⁻¹. researchgate.net The N-H stretching vibration in phenylhydrazine (B124118), a precursor for these syntheses, is observed as a broad absorption peak around 3332 cm⁻¹. researchgate.net The absence of this peak and the appearance of the C=N peak confirms the formation of the hydrazone. researchgate.net

In a related compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, the N–N stretching modes in the carbohydrazide (B1668358) group were experimentally observed at 1116 cm⁻¹. nih.gov The N=N stretching modes in the triazole ring of the same compound were found at 1346, 1311, and 1279 cm⁻¹. nih.gov For N-methylbenzamide, a structurally related amide, FT-IR spectra have been extensively cataloged and are available in collections such as the Aldrich Collection of FT-IR Spectra and the Coblentz Society's evaluated infrared reference spectra collection. nist.govthermofisher.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Related Hydrazide and Amide Structures

| Functional Group | Compound Type | Experimental Wavenumber (cm⁻¹) | Reference |

| C=N Stretch | Phenylhydrazone | 1614 | researchgate.net |

| C=N Stretch | Hydrazone Derivative | 1595 | researchgate.net |

| N-H Stretch | Phenylhydrazine | 3332 | researchgate.net |

| N-N Stretch | Carbohydrazide | 1116 | nih.gov |

| N=N Stretch | Triazole-Carbohydrazide | 1346, 1311, 1279 | nih.gov |

Raman Spectroscopy (Including Surface-Enhanced Raman Scattering, SERS)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not extensively available in the provided context, the technique is valuable for elucidating molecular structures. Surface-Enhanced Raman Scattering (SERS) can be particularly useful for enhancing the Raman signals of molecules adsorbed onto metallic nanostructures, allowing for the detection of even minute quantities of a substance. For instance, Raman spectra of related compounds like α-Methyl-N-propyl-benzenepropanamine are available in spectral databases. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Delineation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constant (J) are key parameters obtained from a ¹H NMR spectrum.

For benzohydrazide (B10538) derivatives, the signals for aromatic protons typically appear in the downfield region (around 7-8 ppm). For example, in 3-chloro-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide, the proton signals are well-documented. spectrabase.com In the ¹H NMR spectrum of a benzohydrazide compound, aromatic protons appeared as doublets and triplets with ortho and meta coupling constants (J) of 7.8 Hz and 1.95 Hz, respectively. researchgate.net

In related N-methylated compounds, the methyl protons (-CH₃) give a characteristic signal. For instance, in N-benzyl-N-methylaniline, the methyl protons appear as a singlet at 2.93 ppm. rsc.org The protons of the N-methyl group in N-methylbenzamide also show a distinct signal. chemicalbook.com The synthesis and spectral characterization of various N-methylated compounds have been reported, providing a basis for comparison. nih.govresearchgate.netresearchgate.net

Table 2: Selected ¹H NMR Data for Structurally Related Compounds

| Compound | Functional Group Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Benzohydrazide Derivative | Aromatic H | - | d | 7.8 (ortho) | researchgate.net |

| Benzohydrazide Derivative | Aromatic H | - | t | 7.1, 7.8 (ortho) | researchgate.net |

| Benzohydrazide Derivative | Aromatic H | - | d | 1.95 (meta) | researchgate.net |

| N-benzyl-N-methylaniline | N-CH₃ | 2.93 | s | - | rsc.org |

| N-([1,1'-biphenyl]-4-ylmethyl)-2-fluoro-N-methylaniline | N-CH₃ | 2.76 | s | - | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

In ¹³C NMR spectra of benzohydrazide derivatives, the carbonyl carbon (C=O) signal is typically found in the downfield region. For (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, the imine carbon (C=N) of the N-acylhydrazone group was observed at 147.68 ppm. nih.gov The carbon atoms of the 1,2,3-triazole ring were found at 136.92 and 138.53 ppm, while the aryl carbons appeared in the 115.98–157.78 ppm range. nih.gov The methyl carbon was observed at 9.89 ppm. nih.gov

For N-methylbenzamide, the ¹³C NMR spectrum has been recorded and is available for reference. chemicalbook.com In N-benzyl-N-methylaniline, the carbon of the N-methyl group appears at 37.48 ppm. rsc.org The synthesis and characterization of various related compounds have provided extensive ¹³C NMR data. rsc.orgrsc.orgrsc.org

Table 3: Selected ¹³C NMR Data for Structurally Related Compounds

| Compound | Functional Group Carbon | Chemical Shift (δ, ppm) | Reference |

| (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | Imine C=N | 147.68 | nih.gov |

| (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | Triazole Ring C | 136.92, 138.53 | nih.gov |

| (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | Aryl C | 115.98–157.78 | nih.gov |

| (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | Methyl C | 9.89 | nih.gov |

| N-benzyl-N-methylaniline | N-CH₃ | 37.48 | rsc.org |

Solid-State NMR Techniques

While solution-state NMR is more common, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in the solid phase. This is particularly important for understanding polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For the carbohydrazide derivative mentioned previously, the crystal structure was determined to be triclinic with the space group P-1. nih.gov ssNMR could be used to correlate the crystallographic data with the spectroscopic properties in the solid state.

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the determination of the molecular weight and structural features of this compound. Through high-resolution mass spectrometry and tandem mass spectrometry, precise elemental compositions and fragmentation pathways can be elucidated, confirming the identity and connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of a molecule, which in turn allows for the determination of its elemental formula with a high degree of confidence. For this compound, with a chemical formula of C₁₄H₁₄N₂O, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS measurements.

For instance, a related compound, 2-methyl-6-nitro-N-phenylbenzohydrazide (C₁₄H₁₃N₃O₃), has a calculated exact mass of 271.0957 g/mol . nih.gov Experimental HRMS analysis of such compounds would be expected to yield a mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition. The high resolving power of HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, is crucial for distinguishing between ions of very similar nominal mass, a common occurrence in the analysis of complex organic molecules.

Table 1: Theoretical Exact Mass Data for this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) |

| This compound | C₁₄H₁₄N₂O | 226.1106 |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Based on the known fragmentation patterns of amides and amines, a plausible fragmentation pathway for this compound can be proposed. libretexts.orgmiamioh.edu The initial protonation would likely occur on one of the nitrogen atoms or the carbonyl oxygen. Subsequent fragmentation could involve:

Cleavage of the N-N bond: This is a common fragmentation pathway in hydrazine (B178648) derivatives and would lead to the formation of characteristic ions.

Cleavage of the amide C-N bond: This would result in the formation of a benzoyl cation (m/z 105) and a corresponding N-methyl-N-phenylhydrazine radical cation.

Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), or parts of the phenyl or methyl groups may also be observed.

By analyzing the m/z values of these fragment ions, the connectivity of the different functional groups within the molecule can be confirmed.

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 227.1181 ([M+H]⁺) | C₇H₅O⁺ (benzoyl cation) | C₇H₉N₂ |

| 227.1181 ([M+H]⁺) | C₇H₉N₂⁺ (N-methyl-N-phenylhydrazine cation) | C₇H₅O |

| 227.1181 ([M+H]⁺) | C₆H₅⁺ (phenyl cation) | C₈H₉N₂O |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable information about the electronic transitions within a molecule and its potential for light emission.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* and n → π* transitions associated with the aromatic rings and the hydrazide moiety.

Studies on related substituted (E)-N'-(1-substituted benzylidene) benzohydrazides have shown that the position and intensity of the absorption maxima (λ_max) are influenced by the nature and position of substituents on the aromatic rings. researchgate.netresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. In the case of this compound, the presence of the phenyl and methyl groups on the nitrogen atom will influence the electronic environment of the chromophore.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* (aromatic rings) | 200 - 280 |

| n → π* (carbonyl group) | > 280 |

Fluorescence Studies

Fluorescence is the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, the presence of aromatic rings and heteroatoms in this compound suggests the possibility of fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, would be highly dependent on the molecular structure and the surrounding environment.

For instance, studies on N-phenyl-1-naphthylamine have demonstrated that its fluorescence is sensitive to the polarity of the solvent and the oxidation-reduction state of its environment. nih.gov Similarly, the fluorescence of this compound, if any, could be influenced by factors such as solvent polarity, pH, and the presence of quenchers. The introduction of a methyl group on the nitrogen atom could also affect the fluorescence properties by altering the electronic structure and the potential for non-radiative decay processes. Research on other heterocyclic systems has shown that N-methylation can lead to changes in solid-state fluorescence, sometimes resulting in aggregation-induced emission (AIE).

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of related N-substituted hydrazide and pyrazoline derivatives allows for a detailed prediction of its solid-state characteristics. cardiff.ac.ukmdpi.comresearchgate.net

Table 4: Expected Crystallographic Parameters and Interactions for this compound

| Parameter | Expected Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Key Bond Lengths | C=O (~1.23 Å), N-N (~1.38 Å), C-N (amide, ~1.35 Å) |

| Key Bond Angles | C-N-N (~118°), O=C-N (~122°) |

| Dominant Intermolecular Interactions | N-H···O hydrogen bonds, C-H···π interactions, π-π stacking |

The detailed structural data obtained from X-ray diffraction is invaluable for understanding structure-property relationships and for the rational design of new derivatives with specific desired characteristics.

Electrochemical Characterization Techniques

Electrochemical techniques such as Cyclic Voltammetry (CV) and Rotating Disk Electrode (RDE) voltammetry are powerful tools for investigating the redox properties of molecules like this compound and its derivatives. researchgate.net These methods provide insights into electron transfer processes, reaction reversibility, and the stability of electrochemically generated species.

Cyclic Voltammetry (CV) involves scanning the potential of a stationary working electrode linearly with time and measuring the resulting current. The resulting voltammogram (a plot of current vs. potential) provides characteristic peaks corresponding to oxidation and reduction events. For a reversible, one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) is theoretically 59 mV, and the ratio of peak currents (ipa/ipc) is unity.

Rotating Disk Electrode (RDE) Voltammetry employs a working electrode that rotates at a constant, controlled velocity. wikipedia.orgelectrochemistryresources.com This rotation induces a well-defined laminar flow of the solution towards the electrode surface, ensuring that mass transport is dominated by convection rather than diffusion, which limits current in unstirred solutions. wikipedia.orgelectrochemistryresources.com This leads to a steady-state limiting current plateau in the voltammogram, which is directly proportional to the analyte concentration and the square root of the rotation rate, as described by the Levich equation. biologic.net RDE is particularly advantageous for obtaining more reliable kinetic data as the mass transport is under strict control. researchgate.net

A detailed electrochemical study was performed on N'-ferrocenylmethyl-N'-phenylbenzohydrazide, a derivative where the electroactive ferrocene (B1249389) moiety provides a convenient redox label. researchgate.net The study, using both CV and RDE, demonstrated that the oxidation of the ferrocene center (Fc/Fc⁺) is a reversible, diffusion-controlled, single-electron transfer process in both aqueous and organic media. researchgate.net The clear limiting current plateau observed in RDE voltammograms, which increased with the electrode's rotation speed, confirmed that the process becomes mass-transport controlled. researchgate.net

Electrochemical methods, particularly RDE voltammetry, are highly effective for determining the kinetics of electrode reactions. By analyzing the relationship between current, potential, and electrode rotation speed, key kinetic parameters such as diffusion coefficients (D) and heterogeneous electron transfer rate constants (k) can be calculated. researchgate.netresearchgate.net

The Levich equation, which applies to mass-transport-limited currents at an RDE, allows for the determination of the diffusion coefficient of the electroactive species. biologic.net For reactions that are not purely mass-transport controlled but have contributions from reaction kinetics (a mixed-control regime), the Koutecký-Levich equation is employed. researchgate.net A Koutecký-Levich plot (inverse of the limiting current vs. the inverse of the square root of the angular velocity) yields a straight line from which the kinetic current (and thus the rate constant) can be extracted from the intercept, and the Levich constant (related to the diffusion coefficient) from the slope. researchgate.net

In the study of N'-ferrocenylmethyl-N'-phenylbenzohydrazide, both CV and RDE techniques were used to calculate the diffusion coefficients for the neutral compound and its oxidized ferrocenium (B1229745) form. researchgate.net Furthermore, the electron transfer rate constant and the exchange current density for the oxidation process were determined. researchgate.net The researchers noted that the kinetic data obtained from RDE experiments were considered more reliable due to the precisely controlled mass transport conditions. researchgate.net

Table 2: Representative Electrochemical Kinetic Data for Hydrazine Derivatives

| Compound/System | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| N'-ferrocenylmethyl-N'-phenylbenzohydrazide | CV & RDE | Redox Process | Reversible, single-electron transfer | researchgate.net |

| N'-ferrocenylmethyl-N'-phenylbenzohydrazide | CV & RDE | Diffusion Coefficient (D) | Calculated for FcX and FcX⁺ | researchgate.net |

| N'-ferrocenylmethyl-N'-phenylbenzohydrazide | RDE | Electron Transfer Rate Constant (k) | Determined | researchgate.net |

| Hydrazine (on PdHCF|Al electrode) | RDE | Electron Transfer Rate Constant (k) | 3.09 × 10³ to 3.14 × 10³ M⁻¹s⁻¹ | researchgate.net |

Complementary Analytical Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and composition.

For this compound, the molecular formula is C₁₄H₁₄N₂O. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements. Published data for related hydrazide derivatives consistently show excellent correlation between the calculated and experimentally found values from elemental analysis, typically within a ±0.4% margin of error, which is the standard for confirming a structure. For example, for N'-[(1E)-1-phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (C₁₆H₁₃N₃OS), the experimentally determined composition closely matched the calculated values. orientjchem.org Similarly, mass spectrometry data for derivatives like 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide show the found molecular ion peak ([M+H]⁺ at 390.1448) to be in very close agreement with the calculated mass (390.1446), further confirming the assigned formula. nih.gov

Table 3: Elemental Composition Data for this compound and a Representative Derivative

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₄N₂O | C | 74.31 | - | - |

| H | 6.24 | - | - | ||

| N | 12.38 | - | - | ||

| O | 7.07 | - | - | ||

| N'-[(1E)-1-phenylethylidene]-1,3-benzothiazole-2-carbohydrazide | C₁₆H₁₃N₃OS | C | 65.07 | - | orientjchem.org |

| H | 4.44 | - | |||

| N | 14.23 | - | |||

| O | 5.42 | - | |||

| S | 10.85 | - |

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study the thermal stability of materials and to characterize decomposition processes. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which different decomposition steps occur.

Studies on various hydrazide and hydrazine derivatives provide insight into their expected thermal behavior. researchgate.net The thermal stability of hydrazine itself is known to be influenced by several factors, including the presence of catalytic surfaces. nasa.gov For substituted hydrazines, thermal decomposition often begins with the cleavage of the weakest bonds in the molecule. researchgate.net For instance, a thermal analysis of stable hydrazyl free radicals and their parent hydrazines showed that the hydrazines tended to decompose at lower temperatures than their corresponding radicals. researchgate.net

Conductance Measurements

Conductance measurements serve as a valuable tool for characterizing the ionic nature of chemical compounds in solution. For organic molecules like this compound and its derivatives, conductance studies are typically performed in a suitable solvent to understand their electrolytic properties. The molar conductivity (Λ_M) of a substance is a measure of its ability to conduct electricity and is dependent on the concentration of the dissolved substance, the nature of the solvent, and the temperature.

In the solid state, organic compounds generally exhibit very low electrical conductivity, acting as insulators. However, when dissolved in a polar solvent, some degree of dissociation or ion-pair formation can occur, leading to a measurable conductance. For hydrazide derivatives, the conductivity is often investigated to understand their coordination behavior with metal ions, where a significant change in molar conductivity upon complexation can indicate the nature of the ligand-metal binding.

Research on the electrical properties of hydrazone Schiff base complexes, which share structural similarities with benzohydrazides, has shown that these compounds typically behave as semiconductors. bendola.com The solid-state electrical conductivity (σ) of these materials is generally very low, on the order of 10⁻¹² to 10⁻¹⁰ Ω⁻¹ cm⁻¹ at room temperature, and tends to increase with temperature, which is characteristic of semiconducting behavior. bendola.com This low conductivity is attributed to the limited extent of conjugation and the molecular weight of the compounds. bendola.com

For this compound dissolved in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), it is expected to behave as a non-electrolyte or a very weak electrolyte. Any measured conductivity would likely be low, arising from slight protonation or deprotonation of the hydrazide moiety, or the presence of ionic impurities. The molar conductance values for related phenylhydrazine derivatives and their metal complexes in DMSO have been studied, showing that the parent ligands are essentially non-ionic, while their metal complexes show higher conductivity due to their ionic nature. researchgate.net

A representative table of molar conductivity values for related classes of compounds is provided below to contextualize the expected behavior of this compound.

| Compound Type | Solvent | Concentration (M) | Molar Conductivity (Λ_M) (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |

|---|---|---|---|---|

| Aromatic Hydrazone Ligand | DMSO | 10⁻³ | 5 - 20 | Non-electrolyte |

| 1:1 Metal Complex of Hydrazone | DMSO | 10⁻³ | 35 - 60 | Weak electrolyte |

| 1:2 Metal Complex of Hydrazone | DMSO | 10⁻³ | 70 - 110 | 1:1 electrolyte |

| Polycyclic Aromatic Hydrocarbon | N/A (Theoretical) | N/A | Variable (low to high) | Dependent on structure |

Electron Energy-Loss Spectroscopy (EELS) in Transmission Electron Microscopy (TEM)

Electron Energy-Loss Spectroscopy (EELS) coupled with Transmission Electron Microscopy (TEM) is a powerful analytical technique that provides nanoscale chemical and electronic structure information. eels.info In the context of this compound, EELS can offer detailed insights into the elemental composition and the nature of chemical bonding within the molecule.

When a high-energy electron beam passes through a thin sample of the material, some electrons lose energy through inelastic scattering events. The energy loss spectrum provides a fingerprint of the elements present and their bonding environments. The core-loss region of the EELS spectrum is of particular interest, as it contains ionization edges corresponding to the excitation of core electrons to unoccupied states. The fine structure near these edges, known as the Energy-Loss Near-Edge Structure (ELNES), is sensitive to the local chemical environment, including oxidation state, coordination, and hybridization. mpg.de

For this compound, EELS analysis would focus on the K-edges of carbon, nitrogen, and oxygen.

Carbon K-edge (~284 eV): The ELNES of the carbon K-edge can distinguish between the different types of carbon atoms in the molecule. eels.info The presence of a sharp peak at around 285 eV (the π* peak) would confirm the sp² hybridization of the carbon atoms in the two phenyl rings and the carbonyl group. researchgate.netglobalsino.com The region above 290 eV (the σ* region) would correspond to sp³ hybridized carbon, such as from the methyl group, although this may be difficult to resolve from the sp² σ* contributions. researchgate.net

Nitrogen K-edge (~401 eV): The nitrogen K-edge provides information about the bonding environment of the two nitrogen atoms in the hydrazide linkage. eels.infoglobalsino.com The shape and position of the ELNES can reveal the oxidation state and coordination of the nitrogen atoms. researchgate.net The fine structure would be characteristic of nitrogen atoms in an amide-like environment, with contributions from both single and double bond character in the N-N and C-N bonds.

Oxygen K-edge (~532 eV): The oxygen K-edge ELNES is sensitive to the bonding of the carbonyl group. eels.infoglobalsino.com A distinct pre-peak is often observed in the O K-edge of carbonyl groups, corresponding to the transition from the O 1s orbital to the C=O π* antibonding orbital. The position and intensity of this feature can provide information about the polarization and strength of the carbonyl bond.

The following table summarizes the expected core-loss edges for this compound and the information that could be derived from their ELNES.

| Element | Core-Loss Edge | Approximate Energy (eV) | Information from ELNES |

|---|---|---|---|

| Carbon (C) | K-edge | 284 | Discrimination of sp² (aromatic, carbonyl) and sp³ (methyl) hybridized carbon. researchgate.netglobalsino.com |

| Nitrogen (N) | K-edge | 401 | Bonding environment of the hydrazide N-N linkage, oxidation state, and coordination. eels.inforesearchgate.net |

| Oxygen (O) | K-edge | 532 | Electronic structure of the carbonyl group (C=O π* transition). eels.infoglobalsino.com |

Computational Chemical Analysis and Theoretical Modeling of N Methyl N Phenylbenzohydrazide Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By calculating the electron density, DFT methods can determine the ground-state energy of the system, from which numerous properties can be derived. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed in conjunction with basis sets such as 6-311G(d,p) to achieve a balance between computational cost and accuracy for organic molecules. irjweb.commdpi.comresearchgate.netepstem.net

The first step in the computational analysis of N'-methyl-N'-phenylbenzohydrazide is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. aps.orgarxiv.org For a flexible molecule like this compound, this involves not just optimizing a single structure but also performing a conformational analysis to identify various stable conformers and the energy barriers between them. mdpi.com

Theoretical calculations on related hydrazide structures have shown that the optimized bond lengths and angles obtained through DFT methods, such as B3LYP, are generally in good agreement with experimental data from X-ray crystallography, often with errors of less than 2.7% for both bond lengths and angles. researchgate.net For instance, in a study on m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide, the C-C bond lengths in the benzene (B151609) rings were calculated to be in the range of 1.407–1.391 Å, which compares well with the experimental range of 1.397–1.381 Å. mdpi.com

Due to the absence of specific published computational data for this compound, the following table presents hypothetical yet representative optimized geometric parameters based on values from closely related benzohydrazide (B10538) structures.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.245 |

| N-N | 1.380 | |

| C-N (Amide) | 1.350 | |

| C-C (Aromatic) | 1.395 | |

| Bond Angles (°) | O=C-N | 122.5 |

| C-N-N | 119.0 | |

| C-N-C (Phenyl) | 121.0 |

Note: The values in this table are illustrative and represent typical data obtained for similar hydrazide compounds through DFT calculations.

DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. mdpi.com These theoretical frequencies often show excellent linear correlation with experimental frequencies obtained from FT-IR and FT-Raman spectroscopy. mdpi.com However, calculated harmonic frequencies are typically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve agreement, a scaling factor is often applied. For the B3LYP functional, this factor is commonly around 0.96. mdpi.com

The analysis of Potential Energy Distribution (PED) allows for the precise assignment of each calculated vibrational mode to specific internal coordinates (stretching, bending, etc.), which can be challenging to determine from experimental spectra alone. nih.gov For example, N-H stretching vibrations are typically found in the 3300–3500 cm⁻¹ region, while C=O stretching appears around 1680 cm⁻¹. nih.gov

The table below provides a hypothetical correlation between predicted and experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹, FT-IR) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3486 | N-H Stretching |

| ν(C-H) aromatic | 3050 | 3086 | Aromatic C-H Stretching |

| ν(C-H) methyl | 2920 | 2926 | Methyl C-H Stretching |

| ν(C=O) | 1685 | 1682 | Carbonyl Stretching |

| ν(C-N) | 1450 | 1454 | C-N Stretching |

Note: The values in this table are illustrative, based on typical results for similar organic molecules, to demonstrate the correlation between theoretical and experimental data. nih.gov

Theoretical calculations have become invaluable for the prediction and interpretation of Nuclear Magnetic Resonance (NMR) spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating NMR chemical shifts (δ). imist.manih.gov This method computes the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma

The accuracy of predicted ¹H and ¹³C NMR chemical shifts is highly dependent on the chosen functional and basis set. nih.govresearchgate.net Studies have shown that for many organic molecules, DFT calculations can predict chemical shifts with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, which is often sufficient to distinguish between different isomers or conformers. researchgate.net

The following table presents a hypothetical set of predicted ¹³C and ¹H NMR chemical shifts for this compound.

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Atom Type | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 168.0 | N-H | 8.5 |

| Aromatic C (ipso, to C=O) | 135.0 | Aromatic H (ortho) | 7.8 |

| Aromatic C (ipso, to N) | 145.0 | Aromatic H (meta, para) | 7.2 - 7.5 |

| Aromatic C-H | 125.0 - 130.0 | N-CH₃ | 3.4 |

Note: These are hypothetical values based on established GIAO-DFT methodologies for illustrative purposes.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond structural properties, computational chemistry provides a suite of descriptors that quantify the reactivity of a molecule. These descriptors are derived from the electronic structure and offer a theoretical framework for understanding how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. reddit.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more polarizable and requires less energy to be excited, correlating with higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov In a study of a related diacyl hydrazine (B178648), the HOMO-LUMO gap was found to be small (0.1769 eV), indicating a chemically active structure. mdpi.com

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E_HOMO | -6.35 | Electron-donating ability |

| E_LUMO | -1.85 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.50 | Chemical reactivity and stability |

Note: The values are illustrative, based on typical DFT calculations for benzohydrazide derivatives, to demonstrate the principles of FMO analysis.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E_HOMO .

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E_LUMO .

Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2 .

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (I - A) / 2 . irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive. irjweb.com

These parameters provide a quantitative scale for reactivity, allowing for the comparison of different molecules. nih.gov

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 6.35 eV |

| Electron Affinity (A) | -E_LUMO | 1.85 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.10 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 eV |

| Chemical Softness (S) | 1 / η | 0.44 eV⁻¹ |

Note: These values are calculated from the illustrative HOMO/LUMO energies in the preceding table.

Local Reactivity Descriptors (e.g., Fukui Functions, Local Softness) for Active Site Identification

In the computational analysis of this compound, local reactivity descriptors are instrumental in identifying the specific atomic sites susceptible to electrophilic, nucleophilic, and radical attack. Among the most powerful of these descriptors are Fukui functions and local softness, which are derived from conceptual density functional theory (DFT). These tools provide a quantitative measure of how the electron density at a particular point in a molecule changes with the addition or removal of an electron, thereby pinpointing the most reactive centers.

Fukui functions, denoted as f(r), are particularly insightful. They are defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, for a given atom 'k' in a molecule, the condensed Fukui functions are calculated using a finite difference approximation. This allows for the characterization of reactivity towards different types of reagents:

fk+ : for nucleophilic attack (propensity of a site to accept an electron).

fk- : for electrophilic attack (propensity of a site to donate an electron).

fk0 : for radical attack.

A higher value of a specific Fukui function at an atomic site indicates a greater reactivity of that site towards the corresponding type of attack.

Local softness (s(r)) is another key descriptor, which is related to the Fukui function and the global softness (S) of the molecule (s(r) = f(r)S). It provides a measure of the local electron-accepting or donating ability of a site. A higher local softness value signifies a more reactive site.

While specific DFT studies on this compound are not extensively available in the public domain, research on structurally related benzohydrazide derivatives provides valuable insights into the likely reactive sites. For instance, a theoretical study on N'-benzylidenebenzohydrazide (BBH) and N'-(3-phenylallylidene)benzohydrazide (PABH) using DFT at the B3LYP/6-31G(d,p) level has elucidated the local reactivity of the core benzohydrazide scaffold. sciensage.info The condensed Fukui functions and local softness indices calculated for these molecules reveal the most probable sites for electrophilic and nucleophilic attack. sciensage.info

The local reactivity has been analyzed by means of the Fukui indices, as they indicate the reactive regions for nucleophilic and electrophilic behavior of each atom in the molecule. sciensage.info In order to explore theoretical-experimental consistency, quantum chemical calculations were performed using the Gaussian-03 software package. sciensage.info Complete geometrical optimizations of the investigated molecules were performed using density functional theory (DFT) with Becke's three-parameter exchange functional along with the Lee–Yang–Parr non-local correlation functional (B3LYP). sciensage.info

Table 1: Condensed Fukui Functions and Local Softness for Nucleophilic Attack (f+, s+) in Benzohydrazide Derivatives

| Atom | fk+ | sk+ |

|---|---|---|

| C1 | 0.032 | 0.124 |

| C2 | 0.015 | 0.058 |

| C3 | 0.029 | 0.113 |

| C4 | 0.012 | 0.047 |

| C5 | 0.034 | 0.132 |

| C6 | 0.011 | 0.043 |

| C7(C=O) | 0.098 | 0.381 |

| O8 | 0.087 | 0.338 |

| N9(NH) | 0.045 | 0.175 |

| N10(N=CH) | 0.076 | 0.296 |

| C11(N=CH) | 0.102 | 0.397 |

Data adapted from a theoretical study on N'-benzylidenebenzohydrazide. sciensage.info Atom numbering may not directly correspond to this compound but indicates reactivity within the core structure.

Table 2: Condensed Fukui Functions and Local Softness for Electrophilic Attack (f-, s-) in Benzohydrazide Derivatives

| Atom | fk- | sk- |

|---|---|---|

| C1 | 0.021 | 0.082 |

| C2 | 0.039 | 0.152 |

| C3 | 0.018 | 0.070 |

| C4 | 0.041 | 0.159 |

| C5 | 0.017 | 0.066 |

| C6 | 0.035 | 0.136 |

| C7(C=O) | 0.054 | 0.210 |

| O8 | 0.115 | 0.447 |

| N9(NH) | 0.068 | 0.264 |

| N10(N=CH) | 0.025 | 0.097 |

| C11(N=CH) | 0.088 | 0.342 |

Data adapted from a theoretical study on N'-benzylidenebenzohydrazide. sciensage.info Atom numbering may not directly correspond to this compound but indicates reactivity within the core structure.

From these data, it can be inferred that for a typical benzohydrazide structure, the carbonyl carbon (C7) and the imine carbon (C11) are the most susceptible sites for nucleophilic attack, as indicated by their high fk+ and sk+ values. sciensage.info Conversely, the carbonyl oxygen (O8) is the most probable site for electrophilic attack, possessing the highest fk- and sk- values. sciensage.info For this compound, similar trends would be expected, with the carbonyl group and the nitrogen atoms of the hydrazide moiety playing crucial roles in its reactivity. The presence of the methyl and phenyl substituents on the second nitrogen atom will undoubtedly modulate the electron density and, consequently, the local reactivity of the entire molecule.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools to map out the intricate pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. For this compound, theoretical modeling can elucidate potential reaction mechanisms, identify key intermediates and transition states, and quantify the energetic barriers that govern the reaction kinetics.

Potential Energy Surface (PES) Calculations

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a chemical reaction, the PES provides a landscape that connects reactants, intermediates, transition states, and products. By mapping the PES, the most favorable reaction pathway, corresponding to the lowest energy route, can be identified.

The dimensionality of a PES is given by 3N-6, where N is the number of atoms in the system (for non-linear molecules). Given the complexity of even a relatively small molecule like this compound, the full PES is a high-dimensional hypersurface. Therefore, calculations typically focus on a limited number of coordinates that are directly involved in the bond-breaking and bond-forming processes of the reaction under investigation. These are often referred to as reaction coordinates.

For instance, in studying the hydrolysis or oxidation of this compound, the relevant reaction coordinates might include the distance between the nucleophile and the carbonyl carbon, the C-N bond lengths within the hydrazide moiety, and the dihedral angles that describe the rotation around key single bonds. By systematically varying these coordinates and calculating the energy at each point, a cross-section of the PES can be generated.

Modeling of Rate-Determining Steps and Transition States

A critical aspect of understanding a reaction mechanism is the identification of the rate-determining step (RDS), which is the step with the highest energy barrier along the reaction pathway. The peak of this barrier corresponds to the transition state (TS), a transient molecular configuration that is a maximum along the reaction coordinate but a minimum with respect to all other degrees of freedom.

Computational methods are essential for locating and characterizing transition states. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to find the saddle point on the PES that connects reactants and products. Once a transition state geometry is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy (ΔE‡) of the reaction. This value is crucial for calculating the theoretical rate constant of the reaction, often using transition state theory (TST).

In the context of this compound, reactions such as acylation or conformational isomerization would proceed through specific transition states. For example, in an acylation reaction at the terminal nitrogen, the transition state would likely involve a tetrahedral intermediate at the carbonyl carbon of the acylating agent. Modeling this transition state would provide insights into the steric and electronic effects of the methyl and phenyl substituents on the reaction rate. While specific studies on this compound are lacking, investigations into transition state models for reactions like those between pyridine (B92270) and methyl iodide have demonstrated the utility of these computational approaches. academax.com

Solvent Effects in Theoretical Simulations

Reactions are typically carried out in a solvent, which can have a profound impact on the reaction mechanism and kinetics. Solute-solvent interactions can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energy profile of the reaction.

Theoretical simulations can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the conductor-like screening model (COSMO) or the polarizable continuum model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. These models are computationally efficient and can provide a good first approximation of the bulk solvent effects.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can provide a more accurate description of the local solvent environment, which can be crucial for reactions where specific solvent interactions play a key role. nih.gov

For reactions involving this compound, the choice of solvent would be critical. A polar protic solvent, for example, could form hydrogen bonds with the carbonyl oxygen and the N-H group, potentially stabilizing the ground state and influencing the energy of transition states. libretexts.org Conversely, a polar aprotic solvent would interact primarily through dipole-dipole interactions. wikipedia.org The rate of a reaction can be significantly affected by the polarity of the solvent; for instance, an increase in solvent polarity often accelerates reactions where a charge is developed in the activated complex from neutral or slightly charged reactants. wikipedia.org The change in free energy of activation (ΔG‡) can be influenced by the solvent, as seen in studies of N-Mannich bases of 3-hydrazonoindole-2-one, where the reaction in aqueous ethanol (B145695) is slower than in aqueous acetonitrile (B52724) due to differences in ΔG‡. asianpubs.org The entropy of activation (ΔS‡) can also be highly negative in certain solvents, indicating the formation of a highly restricted transition state due to strong electrostriction and ordering of solvent molecules around the activated species. asianpubs.org Theoretical simulations incorporating solvent effects are therefore essential for obtaining a realistic picture of the reaction mechanism in solution.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-methyl-N'-phenylbenzohydrazide, and how can side reactions like over-acylation be minimized?

- Methodology : The compound can be synthesized via nucleophilic substitution using activated carboxylic acid derivatives (e.g., benzoyl chloride) and substituted hydrazines. For example, phenylhydrazine derivatives react with benzoyl chloride in DMF under controlled conditions. To avoid over-acylation, the reaction temperature should be maintained below 0°C during reagent addition, and stoichiometric ratios must be optimized (e.g., 1:1 molar ratio of benzoyl chloride to hydrazine). Recrystallization in methanol or ethyl acetate ensures purity .

- Characterization : Confirm structure via NMR (amide proton at δ~9.6 ppm, aromatic protons at δ~6.7–8.0 ppm) and NMR (carbonyl signal at δ~166 ppm). IR spectroscopy verifies the C=O stretch (~1670 cm) .

Q. How can the purity and stability of this compound be assessed during storage?

- Methodology : Use HPLC with a C18 column and UV detection (λ = 225–310 nm) to monitor degradation. Stability studies should be conducted under varying conditions (e.g., humidity, temperature) using accelerated aging protocols. Mass spectrometry (MS) detects decomposition products, such as hydrazine derivatives or oxidized byproducts .

Q. What are the primary applications of benzohydrazide derivatives in medicinal chemistry?

- Methodology : Derivatives like N'-phenylbenzohydrazide exhibit tyrosinase inhibitory activity (IC = 10.5 μM), validated via in vitro enzyme assays using L-DOPA as a substrate. Comparative analysis with controls (e.g., kojic acid, IC = 44.6 μM) and molecular docking (AutoDock/Vina) assess binding affinity to the enzyme’s active site .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the phenyl ring influence the redox behavior of this compound?

- Methodology : Perform cyclic voltammetry (CV) in organic (acetonitrile) and aqueous (ethanol) media at 50 mV/s. Compare oxidation potentials (E) of substituted derivatives. For example, electron-withdrawing groups (e.g., nitro) increase E due to reduced electron density on the hydrazide core. Diffusion coefficients are calculated via Randles-Sevcik plots (peak current vs. ) .

Q. What strategies can resolve contradictions in biological activity data between in vitro and computational models?

- Methodology : Validate in silico docking results (e.g., negative binding free energy values) with mutagenesis studies on tyrosinase. If computational models predict strong binding but in vitro IC values are weak, assess compound solubility (via logP) or cellular uptake using Caco-2 permeability assays. MD simulations (>100 ns) refine binding stability predictions .

Q. How can the crystal structure of this compound inform its reactivity in solid-state reactions?

- Methodology : Single-crystal X-ray diffraction (SHELX suite) reveals dihedral angles between aromatic rings (e.g., 61.2° for N'-phenylbenzohydrazide), influencing π-π stacking and hydrogen bonding (N–H⋯O). These interactions guide mechanochemical synthesis conditions (e.g., ball-milling) to preserve crystallinity during derivatization .

Q. What experimental design optimizes the synthesis of this compound derivatives for high-throughput screening?

- Methodology : Use a factorial design (DoE) to vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, DMF enhances solubility of hydrazine intermediates, while dichloromethane improves acylation efficiency. Automated liquid handlers enable parallel synthesis, and LC-MS monitors reaction progress in real time .

Methodological Considerations

- Contradictions in Electrochemical Data : Differences in ΔE between solvents (e.g., CHCN vs. aqueous ethanol) arise from solution resistance and diffusion coefficients. Use impedance spectroscopy to quantify resistance and adjust supporting electrolyte concentrations (e.g., 0.1 M TBAPF) .

- Validation of Computational Models : Cross-validate docking results (Glide, GOLD) with experimental IC values. Use free-energy perturbation (FEP) or QM/MM simulations to refine binding energy calculations for derivatives with structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.